molecular formula C16H21ClN2O2 B1382847 2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride CAS No. 1798760-53-8

2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride

Cat. No.: B1382847
CAS No.: 1798760-53-8
M. Wt: 308.8 g/mol
InChI Key: LIBILUUKWWMAOH-UHFFFAOYSA-N
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Description

  • Alkylation of the indole nitrogen using isopropyl halides (e.g., isopropyl bromide) under basic conditions.
  • Reaction conditions: Base such as potassium carbonate, solvent like dimethylformamide (DMF), and heating.
  • Attachment of the Acetic Acid Moiety:

    • Carboxylation of the indole derivative using chloroacetic acid.
    • Reaction conditions: Basic medium, typically using sodium hydroxide, and heating.
  • Formation of the Hydrochloride Salt:

    • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.

      Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the carbonyl group in the acetic acid moiety.

      Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

      Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

      Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Major Products:

      Oxidation: Formation of N-oxide derivatives or carboxylic acid derivatives.

      Reduction: Formation of amine derivatives or alcohol derivatives.

      Substitution: Formation of alkylated or acylated indole derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a precursor in various organic transformations.

    Biology and Medicine:

    • Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
    • Explored for its ability to interact with biological targets such as enzymes and receptors.

    Industry:

    • Potential applications in the development of pharmaceuticals and agrochemicals.
    • Used in research for the development of new materials with specific properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by functionalization to introduce the propan-2-yl group and the acetic acid moiety. Key steps include:

    • Formation of the Indole Core:

      • Starting from a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized via Fischer indole synthesis.
      • Reaction conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, and heating.

    Mechanism of Action

    The mechanism of action of 2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The indole core is known to bind to various receptors and enzymes, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.

    Molecular Targets and Pathways:

      Receptors: The compound may interact with serotonin receptors, contributing to its potential neuropharmacological effects.

      Enzymes: It can inhibit or activate enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

    Comparison with Similar Compounds

      Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

      2-(1H-Indol-3-yl)acetic acid: Another indole derivative with applications in plant growth regulation and potential therapeutic uses.

    Uniqueness:

    • The presence of the propan-2-yl group and the specific positioning of the acetic acid moiety confer unique chemical and biological properties to 2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride.
    • Its ability to interact with a diverse range of biological targets makes it a versatile compound for research and potential therapeutic applications.

    Properties

    IUPAC Name

    2-(2-propan-2-yl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)acetic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H20N2O2.ClH/c1-11(2)17-8-7-15-13(9-17)12-5-3-4-6-14(12)18(15)10-16(19)20;/h3-6,11H,7-10H2,1-2H3,(H,19,20);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LIBILUUKWWMAOH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)N1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H21ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    308.80 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
    Reactant of Route 2
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
    Reactant of Route 3
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
    Reactant of Route 5
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
    Reactant of Route 6
    2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride

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